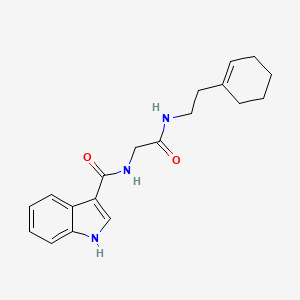
3-(Benzyloxy)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzyloxy)-2-methylquinoline” likely belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-2-methylquinoline” would likely consist of a benzene ring fused to a pyridine ring, with a benzyloxy group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Benzyloxy)-2-methylquinoline” are not available, benzylic positions in general are known to be reactive. They can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)-2-methylquinoline” would depend on its molecular structure. Some general properties of organic compounds include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Drug Development
3-(Benzyloxy)-2-methylquinoline: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs targeting a range of diseases. The compound’s ability to undergo diverse chemical reactions makes it a valuable precursor in medicinal chemistry, where it can be transformed into complex molecules with potential therapeutic effects .
Enzyme Studies
In enzyme research, 3-(Benzyloxy)-2-methylquinoline is used to study enzyme inhibition and activation. It can act as a substrate mimic or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms and kinetics .
Peptide Synthesis
This compound plays a role in peptide synthesis, particularly in the formation of dipeptides. It can be used to introduce modifications to amino acids or to protect functional groups during the synthesis process, which is crucial for creating specific peptide sequences .
Flavoring Agents
In the flavoring industry, derivatives of 3-(Benzyloxy)-2-methylquinoline may be used as flavoring agents. While not directly used as a flavoring agent, its chemical structure can be modified to produce esters and ethers that impart specific flavors and aromas in pharmaceutical and food products .
Fragrance Industry
The compound’s derivatives are also explored in the fragrance industry for their potential use in perfumery. By altering the core structure, chemists can develop new fragrant molecules that contribute to the scent profiles of various products .
Organic Synthesis
3-(Benzyloxy)-2-methylquinoline: is a versatile reagent in organic synthesis. It can participate in numerous organic reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. Its stability and reactivity make it an essential component in synthetic strategies .
Medicinal Chemistry
In medicinal chemistry, this compound is a key scaffold for the modification of bioactive natural products. It can be used to enhance the drug-like properties of natural compounds, making them more suitable for pharmaceutical use .
Analytical Chemistry
Lastly, 3-(Benzyloxy)-2-methylquinoline can be employed in analytical chemistry as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .
Mécanisme D'action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular signaling pathways, respectively.
Biochemical Pathways
For instance, Mitogen-activated protein kinase 14 is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its potential targets, it may influence cellular signaling pathways and inflammatory responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, pH, and presence of other chemicals can affect the stability and activity of the compound . .
Safety and Hazards
The safety and hazards associated with “3-(Benzyloxy)-2-methylquinoline” would depend on its specific physical and chemical properties. In general, safety data sheets provide information on potential hazards, including skin and eye irritation, respiratory effects, and precautions for safe handling .
Propriétés
IUPAC Name |
2-methyl-3-phenylmethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-17(19-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYXLPBTZCAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)
![5-[(ethylsulfanyl)methyl]-N-(2-oxo-1-phenylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2866340.png)
![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)
![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)

![3-{[(3-fluorophenyl)(methyl)amino]sulfonyl}-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2866344.png)
amine hydrochloride](/img/structure/B2866346.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)
